molecular formula C7H7FN2O B1450317 N-[(5-Fluoropyridin-3-YL)methyl]formamide CAS No. 1820620-01-6

N-[(5-Fluoropyridin-3-YL)methyl]formamide

Cat. No.: B1450317
CAS No.: 1820620-01-6
M. Wt: 154.14 g/mol
InChI Key: FTBXWWZPUCCESU-UHFFFAOYSA-N
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Description

N-[(5-Fluoropyridin-3-YL)methyl]formamide is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol. It is characterized by the presence of a fluorine atom on the pyridine ring, which imparts unique chemical properties to the compound.

Properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXWWZPUCCESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-Fluoropyridin-3-YL)methyl]formamide typically involves the reaction of 5-fluoropyridine with formaldehyde and a formamide derivative under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[(5-Fluoropyridin-3-YL)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(5-Fluoropyridin-3-YL)methyl]formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5-Fluoropyridin-3-YL)methyl]formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

N-[(5-Fluoropyridin-3-YL)methyl]formamide can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct properties and applications.

Biological Activity

N-[(5-Fluoropyridin-3-YL)methyl]formamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8_8H8_8FN3_3O, characterized by a 5-fluoropyridine moiety linked to a formamide group. The fluorine substitution enhances its biological activity and solubility, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structural components suggest potential interactions with biological targets, such as enzymes involved in metabolic pathways. Notably, compounds with similar structures often display antimicrobial and anticancer properties , indicating that this compound may also possess these activities.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound may modulate the activity of specific receptors, leading to altered cellular responses.
  • Signal Transduction Alteration : It can influence signal transduction pathways, resulting in changes in gene expression and cellular functions.

Case Studies and Research Findings

  • Combination Therapy with 5-Fluorouracil (5-FU) :
    A study investigated the cytotoxic effect of N-methylformamide (NMF) combined with 5-FU on human colon cancer cells (HT29). The results showed that the sequence of administration significantly influenced cell survival. When NMF was administered after 5-FU, a marked reduction in cell viability was observed, suggesting that NMF enhances the cytotoxic effects of 5-FU through mechanisms involving cytoskeletal integrity and cellular function impairment .
  • Inhibition of Aspartic Proteases :
    Another study focused on the inhibition of aspartic proteases by compounds related to this compound. These proteases are implicated in various diseases, including Alzheimer’s disease and malaria. The research identified several acylhydrazones with IC50_{50} values ranging from 13 to 365 µM, demonstrating the potential for developing inhibitors based on this structural framework .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameSimilarity IndexNotable Features
6-Fluoro-3-methoxypyridin-2-amine0.71Contains a methoxy group instead of a formamide
N-Methylformamide0.76Lacks the fluorinated pyridine moiety
N,N-Dimethylformamide0.79Similar amide structure but different substituents
5-Fluoropyridine0.87Parent structure without the formamide functionality

This table highlights how the unique combination of features in this compound may contribute to its distinct biological activities and chemical reactivity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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